molecular formula C15H10N4S B4847914 1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B4847914
M. Wt: 278.3 g/mol
InChI Key: OAMJBNUQKQEYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-[(Cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(Cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments include its potent anti-cancer and anti-inflammatory properties. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on 1-[(Cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include the development of more efficient synthesis methods to increase yield and purity. Further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, studies are needed to investigate the safety and toxicity of this compound in vivo.

Scientific Research Applications

1-[(Cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(cyanomethylsulfanyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c1-10-8-14(20-7-6-16)19-13-5-3-2-4-12(13)18-15(19)11(10)9-17/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJBNUQKQEYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 6
1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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